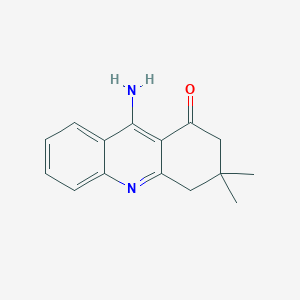

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

Descripción

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is a dihydroacridinone derivative characterized by a 9-amino group and two methyl substituents at the 3-position of its partially saturated acridine core. This compound is synthesized by reacting 9-amino-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one with L-2-hydroxybutanedioic acid in 50% ethanol under heating, yielding a high-purity (99.8%) salt form, LHT-17-19 . Its primary pharmacological relevance lies in its potent anti-EGFR (epidermal growth factor receptor) activity, demonstrated through molecular docking studies and in vivo experiments. LHT-17-19 forms stable inhibitory complexes with EGFR via electrostatic and hydrophobic interactions, significantly reducing tumor growth in EGFR-expressing lung carcinoma patient-derived xenograft (PDX) models .

Propiedades

IUPAC Name |

9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXDMILSJZCTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Traditional Thermal Cyclization

The core dihydroacridinone structure is typically synthesized via acid-catalyzed cyclocondensation between substituted anilines and 1,3-dicarbonyl compounds. For 9-amino-3,3-dimethyl derivatives, 3,3-dimethylcyclohexan-1,3-dione serves as the diketone precursor, reacting with 2-nitroaniline under reflux in acetic acid. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Reaction Conditions :

Mechanistic Insights

The reaction proceeds through enolization of the diketone, followed by nucleophilic attack by the aniline’s amino group. Cyclization forms the dihydroacridinone ring, with the dimethyl groups stabilizing the transition state via steric effects. Nitro reduction to amine occurs via catalytic hydrogenation, preserving the acridinone backbone.

Microwave-Assisted Synthesis

Accelerated Cyclization and Aromatization

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves heating a mixture of 3,3-dimethylcyclohexan-1,3-dione and 2-nitroaniline in dimethylformamide (DMF) at 250°C for 90 minutes under microwave conditions. The nitro group is concurrently reduced in situ using ammonium formate as a hydrogen donor.

Optimized Parameters :

Advantages Over Conventional Methods

Microwave irradiation enhances reaction efficiency by uniformly heating the mixture, minimizing side reactions such as over-oxidation or dimerization. This method eliminates the need for separate reduction steps, streamlining the synthesis.

Palladium-Catalyzed Cross-Coupling for Functionalization

Introducing Amino Groups via Buchwald–Hartwig Amination

For late-stage functionalization, palladium catalysts enable direct amination of halogenated dihydroacridinones. For example, 9-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone reacts with ammonia in the presence of Pd₂(dba)₃ and Xantphos ligand, yielding the target amine.

Reaction Setup :

Challenges and Solutions

Amination reactions often suffer from low selectivity due to competing side reactions. Using bulkier ligands (e.g., Xantphos) and excess ammonia suppresses diarylation, favoring monoamination. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Time | Purity |

|---|---|---|---|---|

| Thermal Cyclization | Reflux, HCl, H₂/Pd-C | 65–72% | 12–24 h | ≥95% |

| Microwave | 250°C, DMF, NH₄HCO₂ | 78–85% | 1.5 h | ≥98% |

| Pd-Catalyzed | Pd₂(dba)₃, Xantphos, toluene | 60–68% | 8 h | ≥90% |

Key Observations :

-

Microwave synthesis offers the highest yield and purity, ideal for industrial-scale production.

-

Palladium-catalyzed methods provide flexibility for introducing diverse amines but require costly catalysts.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and pressure, enhancing reproducibility. A mixture of 3,3-dimethylcyclohexan-1,3-dione and 2-nitroaniline in acetic acid is pumped through a heated reactor (120°C, 10 bar), followed by in-line hydrogenation using a packed-bed Pd/C catalyst.

Análisis De Reacciones Químicas

Types of Reactions

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution Reagents: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Quinones and other oxidized forms.

Reduced Derivatives: Dihydro derivatives and other reduced forms.

Substituted Derivatives: Various substituted acridinones with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is often used as a reagent in synthetic pathways for developing new compounds.

Biology

This compound has been extensively studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens.

- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections.

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and inhibition of critical signaling pathways involved in cell proliferation .

Medicine

In the medical field, this compound is under investigation as a potential therapeutic agent for various diseases:

- Cancer Treatment : Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo models. For instance, it disrupts cellular homeostasis and induces cell death in cancer cells .

- Neuroprotective Effects : Some derivatives have shown inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

The compound is also utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties.

Case Studies

Several studies highlight the effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

DNA Intercalation: Binding to DNA and interfering with its replication and transcription processes.

Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.

Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, leading to oxidative stress and cell death.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity and physicochemical properties of acridinone derivatives are highly influenced by substituents on the core scaffold. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison of Acridinone Derivatives

Key Structural Modifications and Impacts

Amino vs. Phenyl Substituents: The 9-amino group in the target compound facilitates hydrogen bonding with EGFR, critical for inhibitory activity . In contrast, 9-phenyl derivatives (e.g., ) lack this interaction but may exhibit DNA intercalation due to aromatic stacking . Solubility: The dimethyl groups in the target compound enhance solubility when combined with L-2-hydroxybutanedioic acid, enabling aqueous formulation . Phenyl or halogenated analogues are more hydrophobic, limiting bioavailability.

Halogenation Effects :

- Brominated derivatives (e.g., 5,7-dibromo) show enhanced anticholinesterase activity, likely due to electron-withdrawing effects increasing electrophilicity .

- Chlorinated variants () may improve target selectivity but require further pharmacological validation.

Trifluoromethyl groups () increase lipophilicity and enable covalent binding to topoisomerase IIα, a mechanism distinct from EGFR inhibition .

Actividad Biológica

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone (CAS No. 130186-64-0) is a member of the acridinone family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes an amino group and two methyl groups, which contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

- IUPAC Name : 9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and kinases, which are critical for cellular processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and potential cell death.

Antimicrobial Activity

Research has indicated that acridinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of acridinones can inhibit the growth of various bacterial strains. The specific activity of this compound against specific pathogens remains to be fully elucidated but is expected to follow similar patterns observed in related compounds.

Antiviral Activity

Acridinones have been explored for their antiviral properties. A study highlighted that related compounds could inhibit viral replication in vitro. The potential for this compound to act against viruses such as hepatitis C and herpes simplex virus is an area of ongoing research .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been a focal point in research. Its mechanism involves the generation of ROS and the inhibition of critical signaling pathways in cancer cell proliferation. For example, certain acridinone derivatives have shown efficacy in various cancer models by disrupting cellular homeostasis .

Case Studies

Several studies have investigated the biological activity of acridinone derivatives:

- Acetylcholinesterase Inhibition : A series of related compounds were shown to inhibit acetylcholinesterase in vitro and demonstrated activity in models predictive of Alzheimer's disease . This suggests potential neuroprotective effects for this compound.

- Insecticidal Activity : Research on acridinone analogs demonstrated notable insecticidal properties against mosquito larvae, indicating potential applications in vector control .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acridine | Parent structure | Limited biological activity |

| 9-Aminoacridine | Lacks dimethyl groups | Moderate antimicrobial effects |

| 3,3-Dimethylacridinone | Lacks amino group | Reduced anticancer activity |

The presence of both the amino and dimethyl groups in this compound distinguishes it from its analogs and enhances its biological activities.

Q & A

Q. What are the optimal synthetic strategies for preparing 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone?

Methodological Answer: Synthesis of acridinone derivatives typically involves cyclization reactions of anthranilic acid derivatives or multi-step protocols using substituted ketones and amines. For example, Scheme S1 ( ) outlines substrate selection for acridinone synthesis, emphasizing the role of catalysts (e.g., acid/base) and temperature control. Crystal structure analysis of related compounds (e.g., 3,3-dimethyl-9-phenyl analog in ) confirms the importance of regioselectivity in ring closure. Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography ( ): Resolves molecular geometry, bond angles, and packing motifs. For instance, the 3,3-dimethyl-9-phenyl analog was analyzed at 298 K with an R factor of 0.061, confirming planarity of the acridinone core.

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dimethyl groups at C3 and amino at C9).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C15H14N2O, MW 238.28 g/mol in ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) and chemical-resistant gloves ( ).

- Engineering controls : Perform reactions in fume hoods with negative pressure to minimize inhalation risks ( ).

- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., dimethyl or amino groups) influence noncovalent DNA interactions?

Methodological Answer: Hydrophobic and electronic properties of substituents dictate DNA intercalation. For example, acridinone derivatives with hydrophobic groups (e.g., dimethyl) enhance stacking within DNA base pairs, while amino groups facilitate hydrogen bonding ( ). QSAR models ( ) correlate lipophilicity (logP) and polar surface area with DNA-binding affinity. Experimental validation via UV-Vis titration or fluorescence quenching quantifies binding constants (Ka ~10⁴–10⁵ M⁻¹).

Q. Can multivariate QSAR models predict antitumor activity of acridinone derivatives?

Methodological Answer: Yes. MARSplines models ( ) use 28 basis functions derived from molecular descriptors (e.g., 3D-WHIM, topological symmetry). Training sets (R² = 0.9477) and test sets (R² = 0.9660) validate predictive accuracy. Key descriptors include:

- Lipophilicity (AlogP) : Optimal values (2.5–3.5) enhance membrane permeability.

- Molecular symmetry : Reduces steric hindrance during target engagement.

- Electrostatic potential : Guides interactions with DNA phosphate backbones.

Q. What mechanistic insights explain the base-catalyzed isomerization of acridinone derivatives?

Methodological Answer: Isomerization proceeds via allenamide intermediates due to steric strain in propargyl amides ( ). DFT calculations (ΔG = −3.3 kcal/mol in gas phase) confirm thermodynamic favorability. Kinetic studies (e.g., time-resolved NMR) show slow conversion rates, enabling intermediate isolation. Ortho-substituents (e.g., dimethyl groups) distort planarity, stabilizing the allenamide stage.

Q. How do covalent vs. noncovalent DNA adducts impact antitumor efficacy?

Methodological Answer: Covalent adducts (e.g., carbocation-DNA base adducts in ) induce irreversible DNA damage, while noncovalent intercalation disrupts replication transiently. Comparative assays (e.g., comet assays for DNA strand breaks) distinguish mechanisms. Derivatives with electron-withdrawing substituents (e.g., nitro) favor covalent binding, whereas hydrophobic groups enhance intercalation.

Q. What role do 3D molecular descriptors play in optimizing acridinone-based drug candidates?

Methodological Answer: 3D descriptors (e.g., spatial polar surface area, moment of inertia) predict pharmacokinetic properties. For example, acridinones with balanced hydrophobicity (AlogP ~3) and low polar surface area (<80 Ų) show improved blood-brain barrier penetration ( ). Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets like topoisomerase II.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.